

# Exploring the chemical structure and properties of Birinapant.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Birinapant

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Birinapant** (also known as TL32711) is a synthetic, bivalent peptidomimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent SMAC mimetic, it functions as an antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor survival, progression, and resistance to therapy by suppressing apoptosis.[1][4] **Birinapant** is designed to mimic the N-terminal tetrapeptide of endogenous SMAC, enabling it to bind to and neutralize IAPs, thereby promoting apoptotic cell death in cancer cells.[5][6] It is currently under investigation in clinical trials for the treatment of solid tumors and hematological malignancies.[7][8]

## **Chemical Structure and Properties**

**Birinapant** is a biindole-based, bivalent small molecule.[9][10] The bivalent design, featuring two SMAC mimetic motifs, allows for high-affinity binding to IAP proteins.[11][12]



| Property         | Value                                                                        | Reference |  |
|------------------|------------------------------------------------------------------------------|-----------|--|
| Chemical Formula | C42H56F2N8O6                                                                 | [2][13]   |  |
| Molecular Weight | 806.94 g/mol                                                                 | [14][15]  |  |
| CAS Number       | 1260251-31-7 [2][15]                                                         |           |  |
| Synonyms         | TL32711                                                                      | [2][15]   |  |
| Solubility       | Soluble in DMSO (≥40.35 mg/mL) and Ethanol (≥46.9 mg/mL); Insoluble in Water | [14]      |  |

A scalable synthesis process for the clinical-grade drug substance has been successfully developed.[7]

### **Mechanism of Action**

**Birinapant**'s primary mechanism of action is the antagonism of IAP proteins, which restores the apoptotic signaling pathway in cancer cells.[1]

#### 3.1. Targeting IAP Proteins

**Birinapant** binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several key IAP members.[6][9] This interaction prevents the IAPs from binding to and inhibiting caspases. [1] Specifically, **Birinapant** targets:

- cIAP1 and cIAP2: **Birinapant** binding to cellular IAP1 (cIAP1) and cIAP2 induces their rapid auto-ubiquitination and subsequent proteasomal degradation.[6][12] This is a critical step in initiating the downstream signaling cascade.
- XIAP: It binds to the BIR3 domain of X-linked IAP (XIAP), displacing active caspases and relieving their inhibition.[9][10]
- ML-IAP: Birinapant also binds to the single BIR domain of Melanoma IAP (ML-IAP).[6][9]

#### 3.2. Induction of Apoptosis







By neutralizing IAPs, **Birinapant** promotes apoptosis through two main pathways:

- TNF-α Dependent Pathway (Extrinsic): The degradation of cIAP1 and cIAP2, which are crucial components of the TNF receptor 1 (TNFR1) signaling complex, causes a shift in the cellular response to TNF-α. Instead of activating the pro-survival NF-κB pathway, the TNFR1 complex transitions to a pro-apoptotic complex (often called Complex II or the "ripoptosome").[5][9] This complex includes RIPK1 and FADD, leading to the activation of caspase-8 and the extrinsic apoptosis cascade.[9][16]
- Intrinsic Pathway Enhancement: In some contexts, **Birinapant** can enhance the intrinsic apoptotic pathway. For instance, when combined with agents like gemcitabine, it leads to the degradation of cIAP2 and XIAP, resulting in the cleavage and activation of caspase-9, a key initiator of the intrinsic pathway.[10]





Click to download full resolution via product page

Caption: **Birinapant** alters TNF- $\alpha$  signaling from survival to apoptosis.

## **Impact on Key Signaling Pathways**

4.1. NF-κB Pathway



**Birinapant** has a dual effect on the NF-κB pathway. By inducing the degradation of TRAF2-associated cIAP1/2, it potently inhibits the canonical (classical) NF-κB activation pathway that is typically induced by TNF-α.[9][16] This prevents the transcription of pro-survival genes. Concurrently, the loss of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase), which promotes the non-canonical (alternative) NF-κB pathway.[17]

# Birinapant's Dual Effect on NF-kB Pathways **Birinapant** Degradation cIAP1/2 Normally Normally Regulates Degrades TRAF2 NIK Processing **IKK Complex** p100 Inhibition p52/RelB ΙκΒα (Alternative NF-kB) Sequesters p50/RelA (Canonical NF-kB) **Pro-Survival Genes**



Click to download full resolution via product page

Caption: Birinapant inhibits canonical and activates alternative NF-кВ.

# **Quantitative Data Summary**

Table 1: Binding Affinities of **Birinapant** to IAP BIR Domains

| IAP BIR Domain | Dissociation Constant (Kd)          | Reference |
|----------------|-------------------------------------|-----------|
| cIAP1 (BIR3)   | < 1 nM                              | [14][15]  |
| XIAP (BIR3)    | 45 nM [5][14][15]                   |           |
| cIAP2 (BIR3)   | High Affinity (Value not specified) | [6][9]    |
| ML-IAP (BIR)   | High Affinity (Value not specified) | [6][9]    |

Table 2: Cellular Potency and Pharmacokinetic Properties

| Parameter                               | Value         | Cell Line / Context           | Reference |
|-----------------------------------------|---------------|-------------------------------|-----------|
| IC <sub>50</sub> (cIAP1<br>Degradation) | 17 ± 11 nM    | A375 GFP-cIAP1<br>Cells       | [9]       |
| IC <sub>50</sub> (cIAP2<br>Degradation) | 108 ± 46 nM   | A375 GFP-cIAP2<br>Cells       | [9]       |
| IC50 (Cell Viability)                   | 1.8 - 9.0 nM  | Melanoma cells<br>(+TNF-α)    | [15]      |
| IC50 (Cell Viability)                   | ~300 nM       | SUM190 Breast<br>Cancer Cells | [15]      |
| Plasma Half-Life                        | 30 - 35 hours | Human Phase 1 Trial           | [11][18]  |
| Tumor Tissue Half-Life                  | 52 hours      | Human Phase 2 Trial           | [11]      |
| Max Tolerated Dose                      | 47 mg/m²      | Human Phase 1 Trial           | [11][18]  |



## **Key Experimental Protocols**

6.1. Fluorescence Polarization (FP) Binding Assay

This assay quantitatively determines the binding affinity of **Birinapant** to purified IAP BIR domains.

- Principle: Measures the displacement of a fluorescently labeled peptide probe (e.g., a
  derivative of the SMAC N-terminus) from the BIR domain by the competitive inhibitor,
  Birinapant.
- Methodology:
  - A fixed concentration of the purified IAP BIR domain protein and the fluorescent peptide probe are incubated together, allowing them to bind.
  - This mixture has a high fluorescence polarization value because the large protein-probe complex tumbles slowly in solution.
  - Increasing concentrations of **Birinapant** are added to the mixture.
  - As Birinapant displaces the probe from the BIR domain, the smaller, free-tumbling probe results in a decrease in fluorescence polarization.
  - The IC<sub>50</sub> is determined from the dose-response curve, which is then used to calculate the dissociation constant (Kd).[9][19]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. Birinapant | C42H56F2N8O6 | CID 49836020 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Birinapant (TL32711) | IAP inhibitor | CAS 1260251-31-7 | SMAC peptido-mimetic antagonist | InvivoChem [invivochem.com]
- 4. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 6. Birinapant(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Birinapant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Exploring the chemical structure and properties of Birinapant.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612068#exploring-the-chemical-structure-and-properties-of-birinapant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com